Egg Laying Hormone, aplysia is a neuropeptide synthesized by the bag cell neurons, which contains 36 amino acids and can stimulate egglaying and ovulation in Aplysia via electrical discharge triggering of neurons. Egg-laying hormone of Aplysia induces a voltage-dependent slow inward current carried by Na' in an identified motoneuron.
117680-39-4
CAS No.: 117680-39-4
Cat. No.: VC0549983
Molecular Formula: C₁₉₀H₃₂₉N₅₉O₅₇S
Molecular Weight: 4384.20
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117680-39-4 |
---|---|
Molecular Formula | C₁₉₀H₃₂₉N₅₉O₅₇S |
Molecular Weight | 4384.20 |
Introduction
Structural Characteristics
The egg-laying hormone represented by CAS 117680-39-4 possesses a well-defined primary structure consisting of 36 amino acid residues arranged in a specific sequence. Microsequence analysis has revealed the complete amino acid sequence as: H-Ile-Ser-Ile-Asn-Gln-Asp-Leu-Lys-Ala-Ile-Thr-Asp-Met-Leu-Leu-Thr-Glu-Gln-Ile-Arg-Glu-Arg-Gln-Arg-Tyr-Leu-Ala-Asp-Leu-Arg-Gln-Arg-Leu-Leu-Glu-Lys-OH . This sequence has been verified through direct microsequence analysis and is consistent with amino acid composition determined after acid hydrolysis of the purified hormone .
The molecular weight of ELH has been determined to be approximately 4385 daltons, with slightly varying reports ranging from 4384.20 to 4500 daltons across different analytical methods . The calculated isoelectric point of the molecule is 9.7, though experimental measurements have shown it to migrate with a pI of 9.0-9.3 during isoelectric focusing . This slight discrepancy between calculated and observed isoelectric points suggests potential post-translational modifications or structural characteristics affecting the molecule's behavior under experimental conditions.
Enzyme studies have indicated that the COOH-terminal lysine of ELH may undergo modification, though the exact nature of this modification remains to be fully characterized . The complete three-dimensional structure of ELH reflects typical characteristics of neuropeptides, with specific folding patterns that contribute to its receptor-binding capabilities and biological activity. When analyzed using various electrophoretic techniques, including isoelectric focusing gels and 8 M urea/sodium dodecyl sulfate gels, purified radiolabeled ELH appears as a single peak, confirming its homogeneity .
Biological Function and Mechanism of Action
The egg-laying hormone (ELH) identified by CAS number 117680-39-4 plays a pivotal role in the reproductive physiology of Aplysia species. This neuropeptide is synthesized and stored in specialized neurons called bag cells, which release the hormone during a characteristic electrical afterdischarge . Upon release, ELH initiates a complex cascade of physiological events culminating in egg-laying behavior and other associated reproductive activities .
The mechanism of action for ELH involves specific binding to receptor sites, triggering intracellular signaling pathways that activate egg-laying muscles and stimulate the secretion of egg-laying fluids . The hormone's activity is highly specific and potent, with research demonstrating that as little as 2.5 nmol of purified ELH consistently induces egg-laying at 20°C . This remarkable potency highlights the efficiency of this signaling system in coordinating reproductive processes.
Experimental evidence confirms the direct relationship between bag cell afterdischarge and the release of bioactive ELH. When bag cells afterdischarge in vitro, they release bioactive material that induces egg-laying when injected into an Aplysia specimen . This released bioactive material comigrates with bioactive material from cluster homogenates on P-6 columns, confirming that the secreted form of ELH is functionally equivalent to that extracted from tissue homogenates .
The specificity of ELH's biological function is noteworthy, as it appears to be distinctly different from vertebrate neuropeptides. Comparative analysis has revealed no significant similarity between the amino acid sequence of ELH and that of known vertebrate neuropeptides . This divergence suggests unique evolutionary adaptations in neuroendocrine signaling systems among invertebrates, particularly within molluscan reproductive physiology.
Isolation and Purification Methods
The isolation and purification of Egg-laying hormone (CAS 117680-39-4) has been methodically developed to achieve high purity and retention of biological activity. The primary source of ELH is the bag cell clusters of Aplysia species, particularly Aplysia californica and Aplysia brasiliana . These specialized neuronal clusters contain the cells responsible for synthesizing and storing this critical neuropeptide.
A two-step purification procedure has been established, starting with homogenates of bag cell clusters. The first stage involves cation exchange chromatography on SP C25 (Sephadex), followed by gel filtration on Bio-Gel P-6 . This efficient purification protocol results in approximately 100-fold enrichment of ELH from bag cell homogenates and achieves a 36% recovery of purified radiolabeled marker ELH . The success of this purification strategy is evidenced by the remarkable homogeneity of the final product.
The quality assessment of purified ELH involves multiple analytical techniques. Analysis of ELH radiolabeled with [(35)S]methionine or [(3)H]leucine on isoelectric focusing gels and on 8 M urea/sodium dodecyl sulfate gels typically shows a single peak containing 90% of the radiolabel, confirming the high purity of the isolated hormone . The biological activity of the purified product is verified by eluting ELH from gel segments and testing its egg-laying bioactivity, ensuring that the purification process preserves the hormone's functional properties .
Further validation of the purification process comes from experiments comparing radiolabeled peptides released from isolated bag cell neurons during afterdischarge with the polypeptide ELH purified from homogenates. The peptide labeled with methionine, leucine, and arginine that is selectively released from afterdischarging bag cell clusters comigrates with marker ELH on P-6 gel filtration columns and subsequent isoelectric focusing gels, confirming the identity of the secreted and extracted forms of the hormone .
Research Applications and Significance
Egg-laying hormone (CAS 117680-39-4) has emerged as a valuable research tool in the fields of neurobiology, endocrinology, and behavioral physiology. The isolation and characterization of this neuropeptide have provided unique insights into the molecular mechanisms underlying reproductive behaviors in invertebrates. The hormone serves as an excellent model for studying the relationship between discrete neuronal activity patterns and complex behavioral outputs .
Research utilizing purified ELH has illuminated the physiological effects of secreted neurohormones and their relationship to behavior. The demonstration that ELH purified from bag cell cluster homogenates is also the major form secreted from bag cells that induces egg laying has established a direct connection between neuronal activity, hormone release, and behavioral response . This relationship makes ELH an invaluable tool for investigating the neural basis of behavior.
The unique amino acid sequence of ELH, which shows no similarity to known vertebrate neuropeptides, highlights its value in comparative neuroendocrinology . This divergence provides researchers with opportunities to explore evolutionary adaptations in signaling systems across different phyla. Studies on ELH contribute to the broader understanding of neuropeptide functions across different species, emphasizing its significance in both neurobiology and endocrinology .
Additionally, research on ELH has contributed to methodological advances in neuropeptide isolation and characterization. The development of efficient purification procedures and analytical techniques for ELH has established protocols that can be applied to the study of other neuropeptides . This methodological contribution extends the impact of ELH research beyond its specific biological role.
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